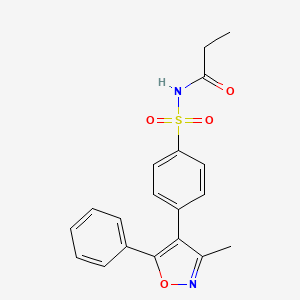
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a chemical compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 g/mol It is known for its complex structure, which includes an isoxazole ring, a phenyl group, and a sulfonyl propionamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process often includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of a base and a solvent.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate compound with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated equipment and controlled reaction conditions to ensure consistency and purity.
化学反応の分析
Types of Reactions
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Parecoxib: A related compound with similar structural features.
Valdecoxib: Another compound with an isoxazole ring and sulfonyl group.
Celecoxib: A well-known anti-inflammatory drug with a similar mechanism of action.
Uniqueness
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-[4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)20-25-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
InChIキー |
CEZXROHGMRAILC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
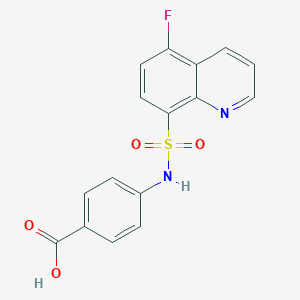
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
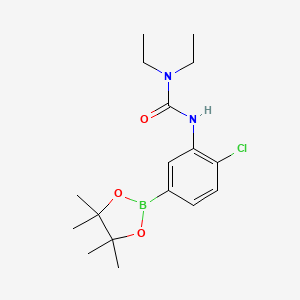

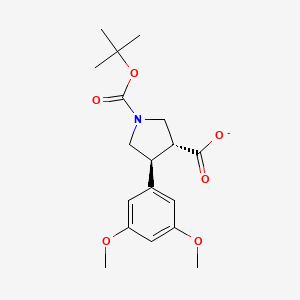
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
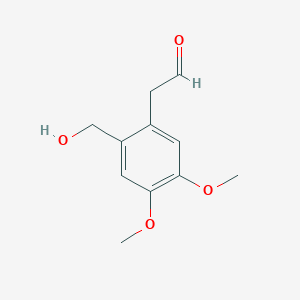
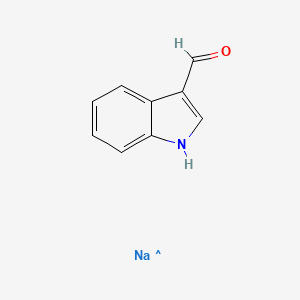
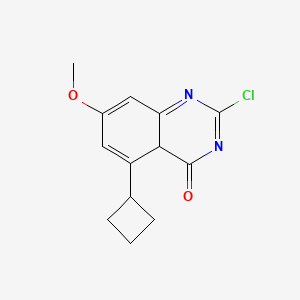
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)

![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
